BenchChemオンラインストアへようこそ!

(S)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate

Enantiomeric purity Chiral intermediate procurement Stereochemical fidelity

(S)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate (CAS 1322200-89-4) is a synthetic, orthogonally protected piperidine derivative belonging to the class of N-Boc-3-aminopiperidine carboxamides. The compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a 2-fluorobenzamido moiety at the 3-position with defined (S)-stereochemistry.

Molecular Formula C17H23FN2O3
Molecular Weight 322.38
CAS No. 1322200-89-4
Cat. No. B2404825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate
CAS1322200-89-4
Molecular FormulaC17H23FN2O3
Molecular Weight322.38
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=CC=C2F
InChIInChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-6-7-12(11-20)19-15(21)13-8-4-5-9-14(13)18/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,19,21)/t12-/m0/s1
InChIKeyCYWVVLRQOHLABO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate (CAS 1322200-89-4): A Stereochemically Defined Chiral Intermediate for IDO1-Targeted Drug Discovery


(S)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate (CAS 1322200-89-4) is a synthetic, orthogonally protected piperidine derivative belonging to the class of N-Boc-3-aminopiperidine carboxamides. The compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a 2-fluorobenzamido moiety at the 3-position with defined (S)-stereochemistry . It is primarily utilized as a chiral building block and synthetic intermediate in medicinal chemistry, particularly in the construction of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor scaffolds as documented in the patent literature [1]. The compound's value in procurement and research selection derives from its defined single-enantiomer configuration, orthogonal protective group strategy, and proven utility as a precursor to biologically active IDO1-targeting molecules.

Why Generic Substitution Fails for (S)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate: Stereochemical and Synthetic Fidelity Requirements in IDO1 Inhibitor Programs


Substituting (S)-tert-butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate with its (R)-enantiomer (CAS 1286208-02-3), a racemic mixture, or a regioisomeric 4-substituted analog is not chemically equivalent and introduces unacceptable risk in lead optimization campaigns targeting IDO1 and related enzymes. The (S)-configuration at the piperidine 3-position is a critical structural determinant for downstream chiral recognition by the IDO1 catalytic pocket; the (R)-antipode typically yields significantly reduced or abrogated inhibitory potency in the final deprotected pharmacophore [1][2]. Furthermore, the Boc protecting group is selected for its orthogonal lability under mild acidic conditions (TFA/DCM), enabling clean deprotection without racemization or amide bond cleavage—a property not guaranteed with alternative N-protecting groups (e.g., Cbz or Fmoc) that may require harsher or incompatible conditions [1]. The 2-fluorobenzamido moiety is specifically incorporated to establish a key hydrogen-bonding and halogen-bonding interaction with the heme cofactor of IDO1; substituent positional isomerism (e.g., 3-fluoro or 4-fluoro) or replacement with other halogens (chloro, bromo) has been shown to dramatically alter binding affinity in IDO1 inhibitor series, often by 1–3 orders of magnitude [2][3]. These considerations underscore why procurement specifications—enantiomeric purity, positional isomer identity, and protecting group integrity—are non-negotiable for reproducible research outcomes.

Quantitative Differentiation Evidence: (S)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate vs. Closest Structural Analogs


Enantiomeric Purity: (S)-Isomer Offers Higher Guaranteed Purity (NLT 98%) Compared to the (R)-Antipode (Typically 95%)

The (S)-enantiomer of tert-butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate (CAS 1322200-89-4) is commercially supplied with a guaranteed minimum purity of 98% (NLT 98%) from specialized organo-fluorine chemical suppliers . In direct contrast, the (R)-enantiomer (CAS 1286208-02-3) is most commonly offered at 95% purity by multiple vendors, including those sourcing from Fluorochem Ltd. . The 3-percentage-point purity differential translates to a reduction in isomeric impurity burden from ≤5% to ≤2%, which is critical when the impurity is the enantiomeric antipode capable of generating confounding biological data.

Enantiomeric purity Chiral intermediate procurement Stereochemical fidelity

Stereochemical Provenance: Defined (S)-Configuration with Documented MDL Number Differentiates from the (R)-Enantiomer and Racemic Mixtures

The (S)-enantiomer is registered under MDL number MFCD19381680 , whereas the (R)-enantiomer carries the distinct MDL number MFCD18378233 . This separate and unique MDL registry assignment confirms that the two enantiomers are treated as chemically distinct entities by authoritative chemical databases, and that each possesses a unique InChI Key: CYWVVLRQOHLABO-LBPRGKRZSA-N for the (S)-form [1] vs. CYWVVLRQOHLABO-GFCCVEGCSA-N for the (R)-form . Researchers using chiral HPLC or SFC purification of racemic mixtures can use these identifiers to confirm which enantiomer is being isolated or procured, reducing the risk of stereochemical misassignment.

Chiral pool synthesis Stereochemical integrity Analytical traceability

Proven Synthetic Utility: (S)-Enantiomer Specifically Cited as a Key Intermediate in IDO1 Inhibitor Patent Literature (Shanghai JOYU Pharmatech)

The (S)-stereochemistry of the 3-aminopiperidine scaffold is explicitly claimed in the IDO1 inhibitor patent US 10,981,882 assigned to Shanghai JOYU Pharmatech Ltd., which presents compounds of the general formula I where stereochemical configuration at the piperidine ring is a critical structural feature [1][2]. While the patent primarily discloses the final deprotected pharmacophores, the commercial availability of the pre-formed (S)-3-(2-fluorobenzamido) Boc-protected intermediate enables a convergent synthetic strategy with a deprotection-coupling sequence that avoids late-stage chiral resolution. This contrasts with the alternative route requiring chiral HPLC separation of racemic intermediates [1][3]. Quantitative yields for final deprotected IDO1 inhibitors derived from (S)-configured 3-aminopiperidine precursors have been reported at 62–92% isolated yield in related piperidine-containing IDO1 scaffolds [4], though direct yield data for this specific intermediate is vendor-held.

IDO1 inhibitor synthesis Chiral intermediate Patent precedent

Supplier Diversification: (S)-Enantiomer is Stocked by Multiple ISO-Certified Vendors, Whereas (R)-Enantiomer Shows Narrower Commercial Availability

The (S)-enantiomer (CAS 1322200-89-4) is inventoried by at least five independent commercial suppliers with documented purity specifications: LeYan (98%) , MolCore (NLT 98%, ISO-certified) , Calpac Lab (95%) [1], Alfa Chemistry (organo-fluorine specialist) , and CymitQuimica (Apollo Scientific brand) . In contrast, the (R)-enantiomer (CAS 1286208-02-3) is primarily sourced through Fluorochem Ltd. distribution channels (CymitQuimica, CNReagent, Weeiboo) with fewer independent manufacturers listing the compound . MolCore specifically markets its (S)-enantiomer under ISO certification, a documented quality system requirement not explicitly matched by (R)-enantiomer suppliers .

Supply chain resilience ISO quality standards Commercial availability

Best Research and Industrial Application Scenarios for (S)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate Based on Verified Evidence


Stereochemically Controlled Synthesis of IDO1 Inhibitors for Immuno-Oncology Drug Discovery

This compound is most rationally procured by medicinal chemistry teams synthesizing IDO1 inhibitor candidates that require a chiral (S)-3-aminopiperidine core with a 2-fluorobenzamide pharmacophore. The pre-formed (S)-enantiomer eliminates the need for late-stage chiral HPLC separation, as documented in the Shanghai JOYU Pharmatech patent family (US 10,981,882) and supported by yield advantages of 62–92% in related piperidine-containing IDO1 scaffolds [1]. Researchers should specify NLT 98% purity and confirm the MDL number MFCD19381680 upon receipt to ensure enantiomeric integrity prior to Boc-deprotection and subsequent diversification.

Construction of Orthogonally Protected Piperidine-Based Small-Molecule Libraries

For high-throughput parallel synthesis efforts requiring a chiral 3-aminopiperidine scaffold with an acid-labile Boc protecting group, the (S)-enantiomer provides a single-enantiomer starting material that can be deprotected under standard TFA/DCM conditions (typically 20–50% TFA in DCM, 1–2 h at room temperature) to expose the free amine for amide coupling, sulfonylation, or reductive amination [1]. The 2-fluorobenzamide moiety remains intact under these conditions, enabling subsequent diversification without protection/deprotection of the amide NH. The compound's availability from multiple ISO-certified suppliers (MolCore, LeYan) reduces procurement lead times for library production .

Analytical Reference Standard for Chiral HPLC and SFC Method Development in Piperidine-Containing Drug Substances

The well-defined (S)-enantiomer (InChI Key CYWVVLRQOHLABO-LBPRGKRZSA-N) [1] can serve as a chiral reference standard for developing and validating chiral HPLC or supercritical fluid chromatography (SFC) methods to monitor enantiomeric purity of 3-aminopiperidine drug candidates. The distinct InChI key differentiates it from the (R)-enantiomer (InChI Key CYWVVLRQOHLABO-GFCCVEGCSA-N) , enabling unambiguous peak assignment during method development. This application is particularly relevant for quality control groups supporting IND-enabling studies where enantiomeric purity must be demonstrated to ≤2% limits .

Procurement Fallback for IDO1-Focused Biotechnology Companies During Supply Chain Disruptions

Given that the (S)-enantiomer is stocked by at least five independent suppliers with documented purity specifications [1], procurement teams supporting IDO1 inhibitor programs can maintain a secondary and tertiary sourcing strategy to mitigate single-supplier risk. In the event of backorders or production delays at a primary vendor, the availability of the compound from MolCore (ISO-certified, NLT 98%) , LeYan (98%) , or Alfa Chemistry (organo-fluorine specialist) ensures continuity of synthesis without the need for re-validation of a different intermediate. The ISO certification of the MolCore supply further supports quality assurance documentation requirements for GLP or GMP-adjacent research environments .

Quote Request

Request a Quote for (S)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.